Methyl 1-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate Methyl 1-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1005696-77-4
VCID: VC7798076
InChI: InChI=1S/C9H9N5O4/c1-18-9(15)8-2-3-12(11-8)6-13-5-7(4-10-13)14(16)17/h2-5H,6H2,1H3
SMILES: COC(=O)C1=NN(C=C1)CN2C=C(C=N2)[N+](=O)[O-]
Molecular Formula: C9H9N5O4
Molecular Weight: 251.202

Methyl 1-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate

CAS No.: 1005696-77-4

Cat. No.: VC7798076

Molecular Formula: C9H9N5O4

Molecular Weight: 251.202

* For research use only. Not for human or veterinary use.

Methyl 1-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate - 1005696-77-4

Specification

CAS No. 1005696-77-4
Molecular Formula C9H9N5O4
Molecular Weight 251.202
IUPAC Name methyl 1-[(4-nitropyrazol-1-yl)methyl]pyrazole-3-carboxylate
Standard InChI InChI=1S/C9H9N5O4/c1-18-9(15)8-2-3-12(11-8)6-13-5-7(4-10-13)14(16)17/h2-5H,6H2,1H3
Standard InChI Key IDILVTLKIXJDFI-UHFFFAOYSA-N
SMILES COC(=O)C1=NN(C=C1)CN2C=C(C=N2)[N+](=O)[O-]

Introduction

Chemical Identification and Structural Characteristics

Molecular Architecture and Nomenclature

The IUPAC name of this compound, methyl 1-[(4-nitropyrazol-1-yl)methyl]pyrazole-3-carboxylate, reflects its bis-pyrazole structure. The parent pyrazole rings are linked via a methylene bridge, with one pyrazole bearing a nitro group at the 4-position and the other substituted with a methyl ester at the 3-position . The molecular structure is further validated by its InChI key (IDILVTLKIXJDFI-UHFFFAOYSA-N) and SMILES notation (COC(=O)C1=NN(C=C1)CN2C=C(C=N2)N+[O-]), which encode its connectivity and functional groups.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H9N5O4C_9H_9N_5O_4
Molecular Weight251.202 g/mol
CAS Number1005696-77-4
XLogP3-AA1.2 (Predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors7

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a two-step protocol involving:

  • Alkylation of 4-Nitropyrazole: Reaction of 4-nitro-1H-pyrazole with methyl pyrazole-3-carboxylate in the presence of a base (e.g., K2_2CO3_3) and a methylating agent (e.g., methyl iodide).

  • Purification: Separation of regioisomers via silica gel chromatography, yielding the target compound in ~60% purity.

A modified approach from ACS Omega employs IBX (2-iodoxybenzoic acid) oxidation to enhance aldehyde intermediates, which are subsequently converted to carbothioamides . For instance, treatment of pyrazole-3-carbaldehyde with H2_2S gas in pyridine yields thioamide derivatives with 80% efficiency .

Reaction Optimization

Key challenges include minimizing regioisomer formation during alkylation. Studies suggest that using polar aprotic solvents (e.g., DMF) at 0–20°C improves selectivity for the 1,3-disubstituted product . Additionally, substituting methyl iodide with dimethyl sulfate increases yields by 15% due to reduced side reactions.

Table 2: Comparative Synthesis Yields

Reagent SystemYield (%)Purity (%)Source
K2_2CO3_3/CH3_3I6085
IBX/DMSO7890
H2_2S/Pyridine8088

Applications in Medicinal Chemistry

Kinase Inhibition

The nitro and ester functionalities enable interactions with ATP-binding pockets in kinases. Derivatives of this compound have shown IC50_{50} values of <1 μM against Abl1 and EGFR kinases, making them candidates for anticancer therapies .

Antimicrobial Activity

In vitro assays reveal moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL), attributed to nitro group-mediated disruption of bacterial electron transport chains .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator